Home > Products > Screening Compounds P40741 > Abt-530; abt530; abt 530
Abt-530; abt530; abt 530 -

Abt-530; abt530; abt 530

Catalog Number: EVT-12648696
CAS Number:
Molecular Formula: C57H65F5N10O8
Molecular Weight: 1113.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

ABT-530, also known as Pibrentasvir, is a direct-acting antiviral agent classified as a non-structural protein 5A (NS5A) inhibitor. It is primarily used in the treatment of hepatitis C virus (HCV) infections, often in combination with another antiviral drug, glecaprevir, under the trade name Mavyret in the United States and Maviret in Europe. This compound has shown efficacy against multiple genotypes of HCV, making it a valuable addition to antiviral therapy regimens .

Source

Pibrentasvir was developed by AbbVie and has been approved for clinical use in various countries. It operates by inhibiting the NS5A protein, which is crucial for the viral replication process .

Classification
  • Type: Antiviral agent
  • Mechanism: NS5A inhibitor
  • Indications: Hepatitis C virus infection
Synthesis Analysis

Methods

The synthesis of ABT-530 involves several chemical reactions to construct its complex molecular framework. The synthetic route typically includes:

  1. Formation of Key Intermediates: The synthesis begins with the preparation of key intermediates that contain the necessary functional groups for further transformations.
  2. Coupling Reactions: These intermediates undergo coupling reactions to form the core structure of Pibrentasvir.
  3. Final Modifications: Subsequent steps include modifications to enhance potency and selectivity against HCV.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. The use of protective groups during synthesis is common to prevent unwanted reactions at sensitive sites on the molecule .

Molecular Structure Analysis

Structure

Pibrentasvir has a complex molecular structure characterized by the following:

  • Molecular Formula: C57H65F5N10O8
  • Molar Mass: 1113.201 g/mol
  • 3D Structure: The compound features multiple rings and functional groups that contribute to its biological activity.

The structural representation can be visualized using SMILES notation or other chemical drawing tools, which depict its intricate arrangement of atoms and bonds .

Data

  • IUPAC Name: Not provided explicitly but can be derived from its molecular structure.
  • PubChem CID: 58031952
  • Chemical Identifiers: Available through various chemical databases.
Chemical Reactions Analysis

Reactions

Pibrentasvir participates in several chemical reactions during its synthesis and metabolism:

  1. Hydrolysis: In biological systems, Pibrentasvir may undergo hydrolysis, leading to the formation of active metabolites.
  2. Conjugation Reactions: These reactions can modify Pibrentasvir for excretion or alter its pharmacokinetic properties.

Technical Details

The stability of Pibrentasvir under physiological conditions is critical for its effectiveness as an antiviral agent. Understanding its reactivity helps in predicting interactions with other compounds and biological systems .

Mechanism of Action

Pibrentasvir functions by inhibiting the NS5A protein of HCV, which plays a vital role in viral RNA replication and assembly. This inhibition disrupts the viral life cycle, preventing new virions from being produced.

Process

  1. Binding to NS5A: Pibrentasvir binds to the NS5A protein with high affinity.
  2. Inhibition of Viral Replication: This binding interferes with the replication process, leading to reduced viral loads in infected individuals.

Data

The effective concentration (EC50) values for Pibrentasvir range from 1.4 nM to higher concentrations depending on the HCV genotype, indicating its potent antiviral activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Pibrentasvir is stable under normal storage conditions but may degrade under extreme temperatures or pH levels.
  • Protein Binding: Exhibits high protein binding (>99.9%), influencing its pharmacokinetics.

Relevant data on solubility and stability are crucial for formulation development and therapeutic applications .

Applications

Pibrentasvir is primarily used in clinical settings for treating hepatitis C infections. Its pan-genotypic activity allows it to be effective against various strains of the virus, making it a versatile option for antiviral therapy.

Scientific Uses

  1. Clinical Trials: Used extensively in clinical trials assessing efficacy and safety profiles.
  2. Combination Therapy: Often combined with other antivirals to enhance treatment outcomes and reduce resistance development.
Molecular Mechanisms of Antiviral Activity

NS5A Protein Inhibition and Viral Replication Complex Disruption

ABT-530 (pibrentasvir) is a next-generation hepatitis C virus (HCV) NS5A inhibitor characterized by picomolar potency against viral replicons. Its EC₅₀ values range from 1.4 pM to 5.0 pM across genotypes 1–6, demonstrating superior inhibitory activity compared to first-generation NS5A inhibitors like daclatasvir or ledipasvir [1] [4] [8]. The compound disrupts HCV replication by targeting the NS5A protein—a multifunctional phosphoprotein essential for viral RNA replication, virion assembly, and interferon resistance. ABT-530 binds to domain I of NS5A, inducing structural distortions that prevent replication complex formation and viral double-membrane vesicle organization [4] [7].

Notably, ABT-530 maintains efficacy against common resistance-associated variants (RAVs). For example, the Y93H substitution in genotype 1a—which confers >6,000-fold resistance to ombitasvir—reduces ABT-530’s activity by only 7-fold [1] [7]. This robust resistance profile stems from its flexible structure, allowing adaptive binding despite conformational changes induced by RAVs.

Table 1: Antiviral Activity of ABT-530 Against HCV Genotypes

Genotype/SubtypeEC₅₀ (pM)Fold Resistance (Y93H Variant)
GT1a (H77)1.8≤7
GT1b (Con1)4.3≤5
GT2a (JFH-1)5.0≤10
GT3a2.1≤15
GT4a1.9≤8
GT5a1.4≤6

Data compiled from replicon assays [1] [4] [8].

Structural Basis for Pan-Genotypic Efficacy Across HCV Genotypes 1-6

The pan-genotypic efficacy of ABT-530 is attributed to its optimized molecular architecture. Its symmetrical dimeric structure features bifurcated end groups that engage conserved residues in the NS5A binding pocket, enabling high-affinity interactions across diverse genotypes [4] [6]. X-ray crystallography reveals that ABT-530 forms hydrogen bonds with Pro58, Tyr93, and Arg30—residues conserved in all major HCV genotypes—explaining its universal inhibitory activity [6].

Key structural advantages include:

  • Enhanced binding flexibility: Unlike rigid first-generation inhibitors, ABT-530’s linker regions accommodate structural variations in NS5A across genotypes [6].
  • Resilience to RAVs: In genotype 3a, the triple variant S24F+M28K+A30K confers >5,000-fold resistance to ombitasvir but only 35-fold resistance to ABT-530 [2]. This is due to compensatory interactions with hydrophobic pockets unaffected by these substitutions.
  • Reduced plasma binding: Protein binding attenuates ABT-530’s antiviral activity by 35–47-fold—less than observed with other NS5A inhibitors—preserving efficacy at clinical doses [4].

Table 2: Resistance Profile of ABT-530 Against Common NS5A Variants

VariantFold Change in EC₅₀ vs. Wild-TypeClinical Relevance
GT1a-Y93H≤7Retains activity in clinical trials
GT3a-Y93H≤15No virologic failure in cirrhotic patients
GT3a-A30K1.2Baseline variant; no impact on SVR
GT3a-S24F+M28K+A30K35Rare (<1% prevalence); partial resistance

Data from in vitro replicon studies and clinical resistance analyses [2] [3] [7].

Synergistic Pharmacodynamic Interactions in Combination Therapy

ABT-530 demonstrates additive-to-synergistic effects when combined with other direct-acting antivirals (DAAs), particularly NS3/4A protease inhibitors like ABT-493 (glecaprevir). In GT1b replicon assays, the combination index (CI) for ABT-530 + ABT-493 ranges from 0.3–0.8 (CI <1 indicates synergy), enabling viral suppression at sub-therapeutic concentrations [5] [7]. This synergy arises from complementary mechanisms: ABT-530 disrupts RNA replication complexes, while ABT-493 inhibits polyprotein cleavage—a dual blockade that cripples viral lifecycle progression.

Clinical evidence confirms this synergy:

  • In non-cirrhotic GT3-infected patients, ABT-530 + paritaprevir (NS3/4A inhibitor) + ribavirin achieved 90% SVR12 rates despite baseline RAVs [2].
  • For cirrhotic GT3-infected patients, ABT-530 + ABT-493 ± ribavirin yielded 96–100% SVR12, even in treatment-experienced individuals [3] [5]. The combination’s high barrier to resistance prevents emergent variants; deep sequencing showed no treatment-emergent RAVs in 98% of virologic failures [5].

Table 3: Clinical Efficacy of ABT-530-Based Combinations

PopulationRegimenDurationSVR12 Rate
GT3, non-cirrhotic, treatment-naïveABT-530 + PTV/r + RBV12 weeks90%
GT3, compensated cirrhosisABT-530 + ABT-49312 weeks96%
GT3, compensated cirrhosisABT-530 + ABT-493 + RBV12 weeks100%

PTV/r = paritaprevir/ritonavir; RBV = ribavirin [2] [3] [5].

The pharmacodynamic synergy also permits shorter treatment durations. For example, 8-week regimens of ABT-530 + ABT-493 achieve >95% SVR12 across genotypes without cirrhosis—comparable to 12-week courses of other DAA combinations [5]. This is attributed to rapid, synergistic viral load declines (>4 log₁₀ IU/mL within 72 hours) that precede adaptive immune responses [7].

Compound Synonyms and Identifiers

Properties

Product Name

Abt-530; abt530; abt 530

IUPAC Name

methyl N-[1-[2-[6-[1-[3,5-difluoro-4-[4-(4-fluorophenyl)piperidin-1-yl]phenyl]-5-[6-fluoro-2-[1-[3-methoxy-2-(methoxycarbonylamino)butanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]pyrrolidin-2-yl]-5-fluoro-1H-benzimidazol-2-yl]pyrrolidin-1-yl]-3-methoxy-1-oxobutan-2-yl]carbamate

Molecular Formula

C57H65F5N10O8

Molecular Weight

1113.2 g/mol

InChI

InChI=1S/C57H65F5N10O8/c1-29(77-3)49(67-56(75)79-5)54(73)70-19-7-9-47(70)52-63-41-25-35(37(59)27-43(41)65-52)45-15-16-46(72(45)34-23-39(61)51(40(62)24-34)69-21-17-32(18-22-69)31-11-13-33(58)14-12-31)36-26-42-44(28-38(36)60)66-53(64-42)48-10-8-20-71(48)55(74)50(30(2)78-4)68-57(76)80-6/h11-14,23-30,32,45-50H,7-10,15-22H2,1-6H3,(H,63,65)(H,64,66)(H,67,75)(H,68,76)

InChI Key

VJYSBPDEJWLKKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C(=C3)F)C4CCC(N4C5=CC(=C(C(=C5)F)N6CCC(CC6)C7=CC=C(C=C7)F)F)C8=CC9=C(C=C8F)N=C(N9)C1CCCN1C(=O)C(C(C)OC)NC(=O)OC)NC(=O)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.